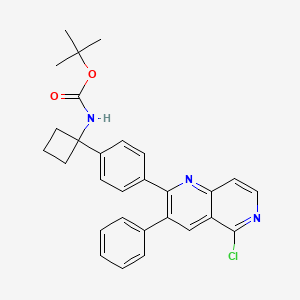
Potassium 4-(trifluoromethoxy) phenyltrifluoroborate
Vue d'ensemble
Description
Potassium 4-(trifluoromethoxy) phenyltrifluoroborate (KPF3) is a trifluoromethoxy-substituted phenyltrifluoroborate salt of potassium. It is a colorless, crystalline solid that is soluble in water and organic solvents. KPF3 has been used as a reagent in organic synthesis and as a catalyst for various reactions. It has also been used in various scientific research applications, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Trifluoromethylation Reactions
- Copper-Catalyzed Trifluoromethylation : Utilizing potassium (trifluoromethyl)trimethoxyborate, this process allows the conversion of aryl iodides into benzotrifluorides in high yields under mild conditions. The trifluoromethylation reagent is stable, easy to handle, and obtained in near-quantitative yields (Knauber, Arikan, Röschenthaler, & Goossen, 2011).
Cross-Coupling Reactions
- Suzuki-Miyaura Cross-Coupling : Potassium alkynyltrifluoroborates have been used in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, showcasing their stability and utility in combinatorial chemistry (Molander, Katona, & Machrouhi, 2002).
- Rhodium-Catalyzed Annulations : Potassium vinyltrifluoroborate is an efficient partner with benzamide derivatives for Rh(III)-catalyzed annulations, producing 4-trifluoroboratotetrahydroisoquinolones under mild conditions (Presset, Oehlrich, Rombouts, & Molander, 2013).
Synthesis and Characterization
- Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : This study presents an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, highlighting its potential as a valuable reagent (Molander & Hoag, 2003).
- Synthesis of Liquid-Crystalline Poly(Meth)acrylates : Incorporating 4-trifluoromethoxy-azobenzene mesogenic side-groups, this study explores the synthesis and characterization of side-group liquid-crystalline polymers (Prescher, Thiele, Ruhmann, & Schulz, 1995).
Miscellaneous Applications
- Decarboxylative Cross-Coupling : A Pd-catalyzed decarboxylative cross-coupling method using oxamic acids with potassium phenyltrifluoroborates offers efficient access to N-substituted benzamides and benzoates (Li, Wang, Fang, & Ge, 2011).
- Analysis of Layered Structures : Research into the crystal structures of aryltrifluoroborate potassium salts, including those with CF3 substituents, helps in understanding their layered architectures in the solid state (Kamiński et al., 2016).
Propriétés
IUPAC Name |
potassium;trifluoro-[4-(trifluoromethoxy)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-5(2-4-6)8(12,13)14;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGKJHJOWBGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)


![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)
![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)



